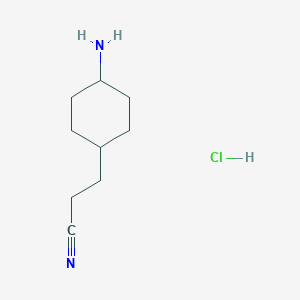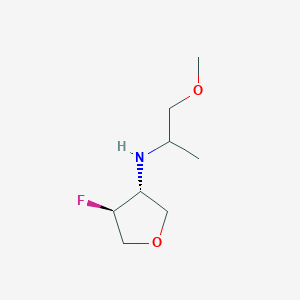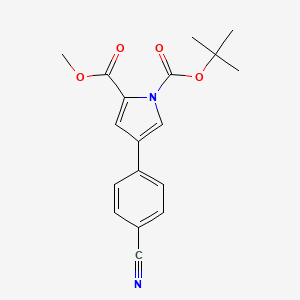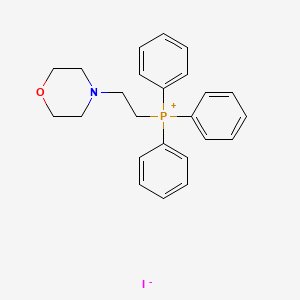![molecular formula C11H11F3O4 B1531633 [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid CAS No. 2205415-39-8](/img/structure/B1531633.png)
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid
Vue d'ensemble
Description
3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (MTA) is a small molecule that has been studied extensively in the past several decades due to its potential applications in the medical and scientific research fields. MTA is an organic compound with a molecular weight of approximately 181.2 g/mol, and it is a colorless crystalline solid at room temperature. MTA is a derivative of acetic acid and is closely related to other compounds such as trifluoroacetic acid and ethyl trifluoromethanesulfonate. MTA has a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials. Additionally, the advantages and limitations of MTA for laboratory experiments will be discussed, and potential future directions for research will be suggested.
Applications De Recherche Scientifique
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been used in a wide range of scientific research applications, including as a reagent in organic synthesis and as a drug in clinical trials. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is an effective reagent for the synthesis of a variety of organic compounds, including amides, esters, and nitriles. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been used in the synthesis of pharmaceuticals such as antibiotics, antifungals, and antivirals. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has also been studied for its potential use as a drug in clinical trials, as it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is not yet fully understood. However, it is believed that [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid acts on the cell membrane by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory mediators. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are thought to be involved in the development of cancer. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has also been shown to interact with certain receptors on the cell surface, which may be involved in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been shown to have a wide range of biochemical and physiological effects. In animal studies, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been shown to have anti-inflammatory and anti-cancer effects. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been shown to reduce the production of reactive oxygen species, which are thought to be involved in the development of cancer. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has also been shown to reduce the levels of certain pro-inflammatory mediators, such as tumor necrosis factor-alpha and interleukin-6. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which are thought to be involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has several advantages for laboratory experiments. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is relatively inexpensive and widely available, making it an attractive option for laboratory experiments. However, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid also has several limitations. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a relatively small molecule, so it is not able to penetrate cell membranes, which limits its effectiveness in certain experiments. Additionally, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a relatively weak reagent, so it is not suitable for certain types of reactions.
Orientations Futures
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid has a wide range of potential applications in the medical and scientific research fields. Future research should focus on further exploring the biochemical and physiological effects of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, as well as its potential use as a drug in clinical trials. Additionally, future research should focus on developing more efficient and effective methods for synthesizing [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, as well as exploring its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research should focus on exploring the potential use of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid as an anti-cancer agent and as a reagent for the synthesis of a variety of organic compounds.
Propriétés
IUPAC Name |
2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-9-4-7(5-10(15)16)2-3-8(9)18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNUBQILOQAWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)
![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)


